![molecular formula C9H15Cl2N3 B2762401 3-Piperidin-4-ylpyridazine;dihydrochloride CAS No. 2361678-22-8](/img/structure/B2762401.png)
3-Piperidin-4-ylpyridazine;dihydrochloride
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Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Scientific Research Applications
- Antimicrobials : Researchers have explored the antimicrobial properties of 3-Piperidin-4-ylpyridazine dihydrochloride. It may inhibit bacterial growth or serve as a scaffold for designing new antibiotics .
- Anticancer Agents : Investigations suggest that this compound exhibits anticancer activity. It could potentially interfere with cancer cell proliferation or survival pathways .
- Fluorescent Materials : 3-Piperidin-4-ylpyridazine dihydrochloride has been studied for its fluorescence properties. It might serve as a fluorescent probe or be incorporated into optoelectronic devices .
- Sensors : Its unique structure could make it useful in sensor applications. Researchers have explored its potential as a sensor for detecting specific analytes or environmental changes .
- [3 + n] Cycloaddition Reactions : Pyridazine derivatives, including 3-Piperidin-4-ylpyridazine, have been synthesized via [3 + n] cycloaddition reactions. These reactions are essential tools for constructing heterocyclic rings, and they allow the incorporation of diverse functional groups .
- Antidepressant Properties : Some pyridazine derivatives exhibit antidepressant effects. Further exploration of this compound’s impact on neurotransmitter systems could be valuable .
- Anti-Hypertensive Potential : Piperidine derivatives, including 3-Piperidin-4-ylpyridazine, have been investigated for their antihypertensive properties .
- Antiplatelet Effects : Pyridazine compounds have shown antiplatelet activity, which could be relevant for cardiovascular health .
- Herbicidal Activity : Although not extensively studied, pyridazine derivatives have been evaluated for herbicidal effects .
- Drug Discovery : Researchers continue to explore synthetic and natural piperidines for potential drug development. The piperidine moiety is a common feature in many pharmaceutical compounds .
Medicinal Chemistry
Optoelectronics
Heterocyclic Chemistry
Biological Activities
Other Anticipated Biological Activities
Pharmaceutical Applications
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-Piperidin-4-ylpyridazine;dihydrochloride” and similar compounds may continue to be an area of interest in future research.
Mechanism of Action
Target of Action
3-Piperidin-4-ylpyridazine dihydrochloride is a derivative of piperidine and pyridazinone . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It’s worth noting that pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Piperidin-4-ylpyridazine dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities , suggesting that 3-Piperidin-4-ylpyridazine dihydrochloride might have similar effects.
properties
IUPAC Name |
3-piperidin-4-ylpyridazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-9(12-11-5-1)8-3-6-10-7-4-8;;/h1-2,5,8,10H,3-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZICRHKXDCXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2361678-22-8 |
Source
|
Record name | 3-(piperidin-4-yl)pyridazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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